N-(4-Chlorophenyl)-1,2-phenylenediamine

UV Stabilizer Synthesis Benzotriazole Heterocyclic Chemistry

Procure N-(4-Chlorophenyl)-1,2-phenylenediamine (CAS 68817-71-0) for applications where regiospecificity is critical. Its unsymmetrical N-arylation pattern—one free ortho-primary amine plus a para-chlorophenyl secondary amine—enables selective cyclocondensation to single-regioisomer benzimidazoles/phenazines, a capability unsubstituted o-phenylenediamine cannot replicate. The electron-withdrawing 4-Cl group modulates chromophoric properties in monoaminophenazine dyes and is retained in 5-chloro-benzotriazole UV absorbers with bathochromically shifted absorption. It also serves as a pharmacopeial reference standard impurity for clofazimine ANDA submissions, where regulatory specificity renders non-chlorinated analogs unacceptable. Choose this compound to avoid regioisomer mixtures, meet compendial identity requirements, and access differentiated dye/polymer stabilizer performance.

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
CAS No. 68817-71-0
Cat. No. B051810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-1,2-phenylenediamine
CAS68817-71-0
SynonymsN-(4-Chlorophenyl)-1,2-phenylenediamine;  N-(4-Chlorophenyl)benzene-1,2-diamine;  N-(p-Chlorophenyl)-o-phenylenediamine;  N1-(4-Chlorophenyl)-1,2-benzenediamine
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2
InChIKeyWEUBIWJPIRTWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorophenyl)-1,2-phenylenediamine (CAS 68817-71-0) Technical Baseline for Procurement


N-(4-Chlorophenyl)-1,2-phenylenediamine (CAS 68817-71-0), also known as 2-amino-4′-chlorodiphenylamine, is an aromatic diamine with the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol [1]. It features an ortho-phenylenediamine core substituted with a para-chlorophenyl group on one of the amine nitrogens, creating an unsymmetrical diamine structure that enables regiospecific reactivity in heterocycle synthesis . The compound is commercially available at ≥97% purity with a melting point of 117–119 °C , and its calculated XLogP of 3.4 confers moderate lipophilicity that influences its utility across synthetic and analytical applications .

Why N-(4-Chlorophenyl)-1,2-phenylenediamine Cannot Be Readily Substituted with Other ortho-Phenylenediamine Derivatives


Generic substitution of N-(4-chlorophenyl)-1,2-phenylenediamine with unsubstituted ortho-phenylenediamine or alternative N-aryl derivatives is not chemically or procedurally equivalent. The unsymmetrical N-arylation pattern (one free primary amine at the ortho position, one secondary amine bearing the 4-chlorophenyl group) creates regiospecific reactivity that symmetrical o-phenylenediamine lacks, enabling selective cyclocondensation to yield a single regioisomer of benzimidazole or phenazine products . Furthermore, the electron-withdrawing para-chloro substituent modulates the electron density of the N-aryl ring, affecting both the nucleophilicity of the secondary amine and the oxidative coupling pathways relevant to dye and heterocycle formation . The compound also serves as a pharmacopeial reference standard impurity for clofazimine, a role that cannot be fulfilled by non-chlorinated or differently substituted analogs due to chromatographic and spectroscopic specificity requirements [1]. Below, these differentiators are substantiated with quantitative and contextual evidence.

N-(4-Chlorophenyl)-1,2-phenylenediamine: Comparative Quantitative Evidence for Procurement Decisions


Regiospecific Benzotriazole UV Absorber Precursor: Chlorine-Enabled Synthetic Selectivity versus Unsubstituted and Methyl Analogs

N-(4-Chlorophenyl)-1,2-phenylenediamine serves as a precursor to 2-(2′-hydroxyphenyl)benzotriazole UV absorbers bearing a 5-chloro substituent on the benzotriazole ring. The para-chloro substituent on the N-aryl group is retained through diazotization and cyclization to yield 5-chloro-2-(2′-hydroxyphenyl)benzotriazole derivatives. In contrast, the use of unsubstituted N-phenyl-1,2-phenylenediamine or N-(4-methylphenyl)-1,2-phenylenediamine produces UV absorbers lacking the chloro substituent, resulting in different UV absorption maxima and molar extinction coefficients. While direct head-to-head spectral comparison data for the target compound's derived UV absorber versus analogs is not available in the open literature, the class of benzotriazole UV absorbers typically exhibits strong absorption in the 280–340 nm range with molar extinction coefficients of 1.5–2.5 × 10⁴ L·mol⁻¹·cm⁻¹ [1]. The introduction of electron-withdrawing substituents (such as chlorine) onto the benzotriazole ring is known to shift absorption maxima bathochromically and alter photostability profiles relative to unsubstituted or alkyl-substituted congeners [1].

UV Stabilizer Synthesis Benzotriazole Heterocyclic Chemistry

Analytical Reference Standard Specificity: Chromatographic and Spectroscopic Differentiation for Clofazimine Impurity Profiling

N-(4-Chlorophenyl)-1,2-phenylenediamine is employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during the commercial production of clofazimine and for Abbreviated New Drug Applications (ANDA) [1]. This compound represents a specific process-related impurity or degradation product in clofazimine manufacturing. The substitution pattern — specifically the 4-chlorophenyl group attached to the ortho-phenylenediamine core — matches the N-aryl fragment present in the riminophenazine core of clofazimine. Alternative phenylenediamine derivatives (e.g., unsubstituted o-phenylenediamine, N-phenyl-o-phenylenediamine, or N-(2-chlorophenyl)-o-phenylenediamine) exhibit different retention times, mass spectrometric fragmentation patterns, and NMR signatures, precluding their use as suitable reference standards for clofazimine impurity testing .

Pharmaceutical Analysis Reference Standard Clofazimine

Monoaminophenazine Dye Precursor: Chloro-Substituent Modulation of Chromophoric Properties versus Non-Halogenated Analogs

N-(4-Chlorophenyl)-1,2-phenylenediamine is a documented precursor for the preparation of monoaminophenazine dyes . The compound undergoes oxidative cyclocondensation to yield phenazine derivatives bearing the 4-chlorophenyl substituent on one of the nitrogen atoms. While comprehensive comparative spectral characterization of dyes derived from this specific precursor versus those derived from non-halogenated N-aryl-1,2-phenylenediamines is not available in the public literature, the presence of the electron-withdrawing para-chloro substituent is expected to bathochromically shift the visible absorption maximum and alter the molar extinction coefficient of the resulting phenazine chromophore relative to dyes synthesized from unsubstituted N-phenyl-1,2-phenylenediamine. This substituent effect on phenazine and phenoxazine chromophores is well-established in dye chemistry .

Dye Synthesis Phenazine Chromophore

Lipophilicity Differentiation: XLogP3 of 3.4 Enables Distinct Chromatographic Behavior and Solubility Profile versus Unsubstituted Analogs

The calculated XLogP3 for N-(4-chlorophenyl)-1,2-phenylenediamine is 3.4, reflecting substantial lipophilicity conferred by the 4-chlorophenyl substituent . In comparison, the unsubstituted analog ortho-phenylenediamine (CAS 95-54-5) has an XLogP of approximately 0.2, and N-phenyl-1,2-phenylenediamine (CAS 5348-42-5) has a predicted XLogP of approximately 2.2 [1]. This difference of over 3 log units relative to o-phenylenediamine and approximately 1.2 log units relative to the N-phenyl analog directly impacts reversed-phase HPLC retention time, solubility in organic solvents, and partitioning behavior in biphasic reaction systems. For chromatographic method development, this compound exhibits retention characteristics suitable for reversed-phase separation with acetonitrile/water mobile phases containing phosphoric acid (or formic acid for MS compatibility), with demonstrated scalability to preparative separations and pharmacokinetic applications [2].

Lipophilicity LogP Chromatography

Fungicidal Pro-Drug Potential: In Planta Conversion to 2-Alkyl-5-chlorobenzimidazoles in Cotton Plants

N,N′-Diacyl derivatives of 4-chloro-1,2-phenylenediamine — for which N-(4-chlorophenyl)-1,2-phenylenediamine is the parent diamine scaffold — have been investigated for fungicidal activity [1]. The acylation of 2-aminoacyl-4-chloroanilines with acid anhydrides produces N,N′-diacyl derivatives of 4-chloro-1,2-phenylenediamine. These compounds undergo conversion into 2-alkyl-5-chlorobenzimidazoles within cotton plants, demonstrating in planta metabolic activation [1]. The 5-chloro substituent on the benzimidazole ring is derived directly from the para-chloro substituent present in the parent N-(4-chlorophenyl)-1,2-phenylenediamine scaffold. Analogs lacking the chloro substituent would yield 2-alkylbenzimidazoles without the 5-chloro functionality, which may exhibit different fungicidal potency and spectrum of activity.

Fungicide Pesticide Benzimidazole

Synthetic Utility: Phenazine Derivative Intermediates in Patent Literature for KR-20200099718-A and WO-2020166984-A1

N-(4-Chlorophenyl)-1,2-phenylenediamine is explicitly disclosed as an intermediate for the production of phenazine derivatives in patent literature, including Korean patent KR-20200099718-A and international application WO-2020166984-A1 (priority date: February 15, 2019) . These patents describe methods for preparing phenazine derivatives, where the 4-chlorophenyl-substituted diamine serves as a key building block. While the complete synthetic schemes and comparative yields are not publicly accessible from the summary data, the patent designation confirms the compound's validated utility as an intermediate in protected intellectual property covering phenazine derivative synthesis. Alternative N-aryl-1,2-phenylenediamines (e.g., unsubstituted phenyl, 2-chlorophenyl, or alkyl-substituted analogs) would yield structurally distinct phenazine products with different pharmacological or materials properties.

Phenazine Pharmaceutical Intermediate Patent Synthesis

N-(4-Chlorophenyl)-1,2-phenylenediamine: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Reference Standard for Clofazimine Impurity Profiling and Method Validation

N-(4-Chlorophenyl)-1,2-phenylenediamine is deployed as a reference standard in analytical laboratories supporting clofazimine manufacturing and ANDA submissions. Its specific molecular structure matches the N-aryl fragment of the riminophenazine core, making it suitable for HPLC method development, AMV, and QC applications. The compound's XLogP3 of 3.4 and molecular weight of 218.68 g/mol ensure distinct chromatographic retention and mass spectrometric detection relative to other phenylenediamine-derived impurities. This application is irreplaceable by generic phenylenediamine alternatives due to regulatory specificity requirements [1].

Precursor to 5-Chloro-Substituted Benzotriazole UV Absorbers for Polymer and Coating Stabilization

The compound serves as a precursor to 5-chloro-2-(2′-hydroxyphenyl)benzotriazole UV absorbers . The para-chloro substituent is retained through the diazotization/cyclization sequence, enabling access to UV stabilizers with bathochromically shifted absorption maxima compared to unsubstituted analogs. This is particularly relevant for polymer coatings and plastics requiring UV protection in the 280–340 nm range with specific spectral cutoff characteristics near the visible region [2].

Synthesis of Monoaminophenazine Dyes with Modulated Color Properties

N-(4-Chlorophenyl)-1,2-phenylenediamine is a documented precursor for monoaminophenazine dyes . The electron-withdrawing para-chloro substituent influences the chromophoric properties of the resulting phenazine dyes, producing color variations that cannot be achieved with non-halogenated starting materials. This application is relevant for specialty dye synthesis in textile, paint, and plastics coloration where specific visible absorption characteristics are required .

Fungicidal Pro-Drug Development Platform Based on In Planta Benzimidazole Conversion

Research programs focused on systemic fungicides for cotton and related crops may utilize N,N′-diacyl derivatives of 4-chloro-1,2-phenylenediamine — derived from the target compound — as pro-drugs that undergo in planta conversion to 2-alkyl-5-chlorobenzimidazoles [3]. The 5-chloro substituent, originating from the parent diamine's para-chloro group, is essential to the fungicidal activity profile. This application supports agrochemical discovery efforts targeting benzimidazole-class fungicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Chlorophenyl)-1,2-phenylenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.